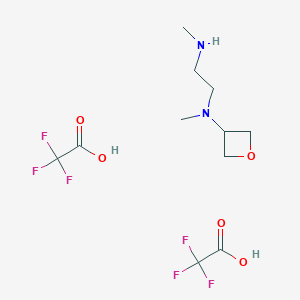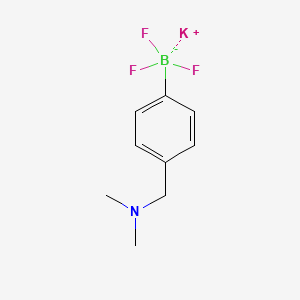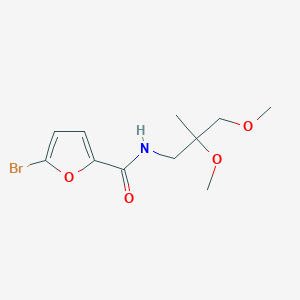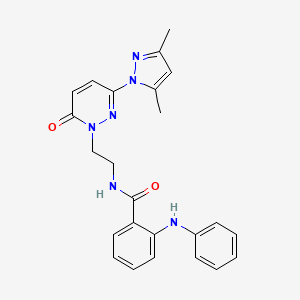
N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid” is a chemical compound that is offered by Benchchem for CAS No. 2361643-84-5. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of oxetane derivatives, such as “N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid”, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The reaction is sensitive to epoxide substitution and requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .Molecular Structure Analysis
The molecular structure of “N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid” is complex. The compound contains an oxetane ring, which is a three-membered cyclic ether . It also contains a dimethyl-ethylenediamine moiety, which is a type of aliphatic amine .Aplicaciones Científicas De Investigación
Skeletal Editing of Organic Molecules
The compound is used as a key reagent in a method developed by Prof. Levin and co-workers from the University of Chicago for the “skeletal editing” of organic molecules by nitrogen atom deletion .
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of these novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Oxetane Formation through Epoxide Opening
The compound plays a role in the formation of oxetanes through epoxide opening with Trimethyloxosulfonium Ylide . This method has been used to access a range of oxetane derivatives .
Ring Expansion of Epoxides
The compound has been used in the ring expansion of epoxides to form oxetanes . This process requires moderate heating and the subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .
Natural Product Synthesis
Oxetane-containing compounds (OCC), such as this compound, are found in nature and are produced by microorganisms. They are also found in marine invertebrates, algae, and plants belonging to the genus Taxus .
Pharmacophore Subunit
The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . This compound, being an oxetane derivative, can be used in the synthesis of these pharmacophore subunits .
Direcciones Futuras
The future directions for research on “N,N’-Dimethyl-N’-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid” and similar compounds could involve exploring their potential applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs . Additionally, further studies could investigate the synthesis and reactivity of these compounds, as well as their physical and chemical properties.
Propiedades
IUPAC Name |
N,N'-dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2C2HF3O2/c1-8-3-4-9(2)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,3-6H2,1-2H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUADPJLLWFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1COC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)


![2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2949223.png)

![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)

![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)
![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)